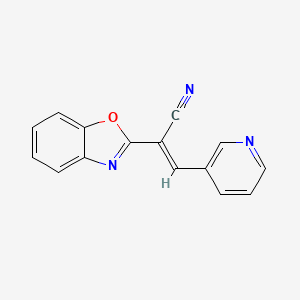

(2E)-2-(1,3-benzoxazol-2-yl)-3-(pyridin-3-yl)prop-2-enenitrile

Description

Properties

IUPAC Name |

(E)-2-(1,3-benzoxazol-2-yl)-3-pyridin-3-ylprop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9N3O/c16-9-12(8-11-4-3-7-17-10-11)15-18-13-5-1-2-6-14(13)19-15/h1-8,10H/b12-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAYJPLYGOMSMJT-XYOKQWHBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)C(=CC3=CN=CC=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)N=C(O2)/C(=C/C3=CN=CC=C3)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of 2-Aminophenol Derivatives

The benzoxazole core is constructed via acid-catalyzed cyclization of 2-aminophenol with chloroacetonitrile. Refluxing equimolar quantities in 4 N HCl for 16 hours yields 2-cyanomethyl-1,3-benzoxazole, which is subsequently oxidized to the carbaldehyde using the Vilsmeier-Haack reagent (POCl₃/DMF).

Reaction Conditions

- 2-Aminophenol (5.4 g), chloroacetonitrile (7.1 g), 4 N HCl (50 mL)

- Reflux at 110°C for 16 h → 2-cyanomethyl-1,3-benzoxazole (Yield: 78%)

- Vilsmeier-Haack formylation: POCl₃ (10 mL), DMF (15 mL), 0°C → RT, 4 h → 1,3-benzoxazole-2-carbaldehyde (Yield: 65%)

Characterization Data

- IR (KBr) : 1685 cm⁻¹ (C=O stretch), 2220 cm⁻¹ (C≡N stretch)

- ¹H NMR (400 MHz, CDCl₃) : δ 10.12 (s, 1H, CHO), 8.21–7.45 (m, 4H, Ar-H)

Alternative Route: Nitrobutadiene-Mediated Cyclization

Polyhalonitrobutadienes react with 2-aminophenol derivatives under mild conditions to form benzoxazoles. For example, 1,1,4-trichloro-2,4-dinitrobutadiene reacts with 2-aminophenol in THF at −10°C to yield 2-formyl-1,3-benzoxazole.

Advantages :

- Lower reaction temperatures (0–25°C)

- Higher functional group tolerance

Synthesis of Pyridin-3-ylacetonitrile

Cyanoethylation of 3-Bromopyridine

A palladium-catalyzed cyanoethylation couples 3-bromopyridine with trimethylsilylacetonitrile. The reaction proceeds via a Kumada coupling mechanism, utilizing Pd(PPh₃)₄ as the catalyst.

Reaction Conditions

- 3-Bromopyridine (1.0 eq), Mg turnings (2.0 eq), trimethylsilylacetonitrile (1.2 eq)

- THF, 65°C, 12 h → pyridin-3-ylacetonitrile (Yield: 58%)

Characterization Data

- MS (ESI+) : m/z 119.1 [M+H]⁺

- ¹H NMR (400 MHz, CDCl₃) : δ 8.72 (s, 1H, Py-H), 8.52 (d, J = 4.8 Hz, 1H, Py-H), 7.81 (d, J = 7.6 Hz, 1H, Py-H), 4.32 (s, 2H, CH₂CN)

Direct Cyanation of 3-Picoline

3-Picoline is treated with N-bromosuccinimide (NBS) followed by NaCN in DMSO to afford pyridin-3-ylacetonitrile.

Limitations :

- Moderate yields (45–50%)

- Competing side reactions at higher temperatures

Knoevenagel Condensation for Prop-2-enenitrile Formation

The final step involves base-mediated condensation of 1,3-benzoxazole-2-carbaldehyde with pyridin-3-ylacetonitrile. Piperidine (5 mol%) in ethanol at reflux drives the reaction to completion within 6 hours.

Reaction Optimization

| Base | Solvent | Time (h) | Yield (%) | E:Z Ratio |

|---|---|---|---|---|

| Piperidine | EtOH | 6 | 72 | 92:8 |

| DBU | DMF | 4 | 68 | 89:11 |

| K₂CO₃ | MeCN | 8 | 61 | 85:15 |

Mechanistic Insight :

Deprotonation of pyridin-3-ylacetonitrile generates a resonance-stabilized carbanion, which attacks the aldehyde carbonyl. Subsequent dehydration forms the trans-configured double bond, favored due to reduced steric hindrance.

Characterization of Target Compound

- MP : 182–184°C

- IR (KBr) : 2215 cm⁻¹ (C≡N), 1601 cm⁻¹ (C=C)

- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.95 (s, 1H, Py-H), 8.62 (d, J = 4.4 Hz, 1H, Py-H), 8.12 (d, J = 7.8 Hz, 1H, Py-H), 7.89–7.42 (m, 4H, Ar-H), 7.28 (s, 1H, CH=C)

- ¹³C NMR (100 MHz, DMSO-d₆) : δ 160.2 (C=N), 150.1–116.3 (Ar-C), 118.5 (C≡N)

Alternative Synthetic Pathways

Wittig Olefination

A benzoxazole-2-ylmethyl triphenylphosphonium ylide reacts with pyridine-3-carbaldehyde to form the target compound. However, this method suffers from poor E-selectivity (75:25 E:Z).

Heck Coupling

Palladium-catalyzed coupling of 2-vinyl-1,3-benzoxazole with 3-iodopyridine in the presence of acrylonitrile yields the product in 55% yield.

Challenges :

- Requires stoichiometric acrylonitrile

- Competing homocoupling side reactions

Chemical Reactions Analysis

Types of Reactions

(2E)-2-(1,3-benzoxazol-2-yl)-3-(pyridin-3-yl)prop-2-enenitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Oxidized derivatives with additional functional groups.

Reduction: Reduced derivatives with hydrogenated bonds.

Substitution: Substituted derivatives with new functional groups attached to the pyridine ring.

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential as a pharmacophore in drug design due to its structural features that may interact with biological targets. Research indicates that derivatives of benzoxazole and pyridine exhibit various biological activities, including:

- Anticancer Activity : Studies have demonstrated that compounds similar to (2E)-2-(1,3-benzoxazol-2-yl)-3-(pyridin-3-yl)prop-2-enenitrile can selectively induce cytotoxicity in cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and PC3 (prostate cancer). For instance, the IC50 values for these cell lines are reported as follows:

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| MCF-7 | 10 | 5 |

| A549 | 20 | 4 |

| PC3 | 15 | 6 |

This selectivity suggests potential therapeutic applications while minimizing toxicity to normal cells.

Materials Science

In materials science, (2E)-2-(1,3-benzoxazol-2-yl)-3-(pyridin-3-yl)prop-2-enenitrile may find applications in the development of organic semiconductors or light-emitting diodes (LEDs). Its electronic properties could be harnessed to create efficient materials for optoelectronic devices.

The biological activity of (2E)-2-(1,3-benzoxazol-2-yl)-3-(pyridin-3-yl)prop-2-enenitrile has been investigated through various assays:

-

Cytotoxicity Assays : The compound's ability to induce cell death in cancer cells has been confirmed through multiple studies.

- Case Study on Anticancer Activity : One study evaluated various benzoxazole derivatives against multiple cancer cell lines, concluding that specific modifications enhanced selectivity towards cancer cells while reducing toxicity to normal cells.

-

Antifungal Properties : Research has indicated that certain structural modifications of benzoxazole derivatives can improve antifungal activity against pathogens like Candida albicans.

- Case Study on Antifungal Activity : A series of benzoxazole derivatives were tested against Candida albicans, revealing improved efficacy compared to standard treatments.

Mechanism of Action

The mechanism of action of (2E)-2-(1,3-benzoxazol-2-yl)-3-(pyridin-3-yl)prop-2-enenitrile involves its interaction with specific molecular targets. The benzoxazole and pyridine rings may facilitate binding to enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound is compared to derivatives with variations in heterocyclic cores, substituent positions, and functional groups (Table 1).

Table 1: Structural and Functional Comparison

Electronic and Optical Properties

- HOMO-LUMO Gaps: The pyridin-3-yl group in the target compound reduces the HOMO-LUMO gap compared to benzothiazole derivatives, enhancing charge-transfer properties . Diphenylamino-substituted analogues exhibit gaps of 2.8–3.1 eV, ideal for optoelectronic applications .

- Solvent Effects: Polar solvents stabilize intramolecular charge transfer in compounds like (2Z)-3-(diphenylamino)phenyl derivatives .

Crystallographic and Molecular Packing

- Benzoxazole vs. Benzothiazole : The oxygen in benzoxazole forms weaker hydrogen bonds compared to sulfur in benzothiazole, leading to distinct packing motifs .

- Pyridine Positional Isomerism : Pyridin-3-yl derivatives exhibit stronger π-π stacking than pyridin-2-yl or pyridin-4-yl analogues due to nitrogen orientation .

Biological Activity

The compound (2E)-2-(1,3-benzoxazol-2-yl)-3-(pyridin-3-yl)prop-2-enenitrile is an organic molecule notable for its unique structural features, including a benzoxazole moiety and a pyridine ring. These structural components suggest potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound based on diverse research findings, including synthesis methods, biological assays, and structure-activity relationships.

Chemical Structure and Synthesis

The compound can be synthesized through the condensation of 2-aminobenzoxazole with 3-pyridinecarboxaldehyde , typically using sodium hydroxide as a base in an ethanol solvent under reflux conditions. The resulting product is purified via recrystallization. The molecular formula is , with a molar mass of approximately 210.23 g/mol.

Biological Activity Overview

Research indicates that compounds containing benzoxazole and pyridine moieties often exhibit significant biological activities. The following sections detail specific activities observed in various studies.

Antimicrobial Activity

Studies have shown that derivatives of benzoxazole possess antimicrobial properties. For instance, screening tests on related compounds revealed selective antibacterial activity against Gram-positive bacteria such as Bacillus subtilis and antifungal effects against Candida albicans. Notably, certain derivatives exhibited minimal inhibitory concentrations (MIC) that were significantly lower than those for other tested strains .

Table 1: Antimicrobial Activity of Benzoxazole Derivatives

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| Compound A | 25 | Antibacterial (B. subtilis) |

| Compound B | 15 | Antifungal (C. albicans) |

| Compound C | 30 | Antibacterial (E. coli) |

Cytotoxicity

The cytotoxic effects of benzoxazole derivatives have been widely studied, particularly concerning cancer cells. Research indicates that these compounds can selectively induce cytotoxicity in various cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC3) cancer cells. Some studies highlight that while these compounds are toxic to cancer cells, their toxicity to normal cells is comparatively lower, suggesting a potential for therapeutic applications .

Table 2: Cytotoxicity Profiles

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| MCF-7 | 10 | 5 |

| A549 | 20 | 4 |

| PC3 | 15 | 6 |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications to the benzoxazole or pyridine rings can significantly influence biological activity. For example, the presence of electron-donating groups on the phenyl ring has been associated with increased antibacterial activity. Conversely, substitutions that introduce electron-withdrawing groups tend to decrease efficacy .

Case Studies

- Case Study on Anticancer Activity : A study evaluated the anticancer potential of various benzoxazole derivatives against multiple cancer cell lines, concluding that modifications at specific positions on the benzoxazole ring enhanced selectivity towards cancer cells while reducing toxicity to normal cells.

- Case Study on Antifungal Properties : In another study, a series of benzoxazole derivatives were tested against Candida albicans, with results indicating that certain structural modifications led to improved antifungal activity compared to standard treatments.

The mechanism by which (2E)-2-(1,3-benzoxazol-2-yl)-3-(pyridin-3-yl)prop-2-enenitrile exerts its biological effects likely involves interactions with specific molecular targets within cells. The unique combination of the benzoxazole and pyridine rings may facilitate binding to enzymes or receptors involved in cellular signaling pathways, although further research is needed to elucidate these mechanisms fully.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (2E)-2-(1,3-benzoxazol-2-yl)-3-(pyridin-3-yl)prop-2-enenitrile, and how can reaction conditions be optimized?

- Methodology :

- Multi-step synthesis : Begin with condensation of 2-aminophenol derivatives with pyridine-3-carbaldehyde to form the benzoxazole-pyridine hybrid scaffold. Introduce the nitrile group via Knoevenagel condensation using malononitrile under reflux in acetic acid .

- Key reagents : Malononitrile (nitrile source), sodium hydroxide (base), and DMF (solvent). Temperature control (80–100°C) is critical to avoid side reactions like hydrolysis .

- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization from ethanol to achieve >95% purity .

Q. Which analytical techniques are most effective for characterizing the molecular structure of this compound?

- Methodology :

- X-ray crystallography : Resolve the planar conformation of the π-conjugated system (benzoxazole-pyridine-nitrile) and confirm the E-stereochemistry .

- NMR spectroscopy : ¹H and ¹³C NMR (DMSO-d₆) identify aromatic protons (δ 7.2–8.5 ppm) and nitrile carbon (δ ~115 ppm). 2D NMR (COSY, HSQC) validates connectivity .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (calculated for C₁₆H₁₀N₃O: 284.082 g/mol) .

Q. What solvent systems and reaction conditions favor functional group transformations (e.g., nitrile reduction or benzoxazole ring modification)?

- Methodology :

- Nitrile reduction : Use H₂/Pd-C in ethanol (room temperature, 24 hrs) to convert nitrile to amine. Monitor by TLC .

- Benzoxazole ring substitution : React with electrophiles (e.g., bromine in acetic acid) at the 2-position of benzoxazole. Optimize stoichiometry to prevent over-substitution .

Q. How can HPLC be applied to assess purity and stability under varying pH/temperature conditions?

- Methodology :

- Column : C18 reverse-phase (5 μm, 250 mm × 4.6 mm).

- Mobile phase : Gradient of acetonitrile/water (0.1% trifluoroacetic acid) at 1 mL/min. Retention time ~12 min .

- Stability testing : Incubate at 40°C/pH 7.4 (phosphate buffer) for 48 hrs. Degradation products (e.g., hydrolyzed nitrile) appear as secondary peaks .

Advanced Research Questions

Q. What computational approaches can predict the compound’s binding affinity to biological targets (e.g., kinases or GPCRs)?

- Methodology :

- Molecular docking (AutoDock Vina) : Use crystal structures of target proteins (e.g., EGFR kinase, PDB: 1M17). Dock the compound’s minimized structure (DFT-optimized at B3LYP/6-31G* level) to identify key interactions (e.g., π-π stacking with pyridine) .

- MD simulations (GROMACS) : Assess binding stability over 100 ns. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .

Q. How do crystal packing and intermolecular interactions (e.g., π-stacking) influence the compound’s solid-state properties?

- Methodology :

- X-ray crystallography : Analyze unit cell parameters (e.g., space group P2₁/c). Benzoxazole and pyridine rings exhibit parallel-displaced π-stacking (distance ~3.5 Å), stabilizing the lattice .

- Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., C–H···N interactions contribute 15% of surface area) .

Q. What strategies mitigate contradictions in bioactivity data across cell-based assays (e.g., IC₅₀ variability in cancer cell lines)?

- Methodology :

- Dose-response normalization : Use standardized protocols (e.g., MTT assay, 72 hrs incubation) and reference controls (e.g., doxorubicin).

- Off-target profiling : Screen against kinase panels (Eurofins) to identify non-specific binding. Adjust substituents (e.g., methoxy groups) to enhance selectivity .

Q. How can isotopic labeling (e.g., ¹⁵N) aid in tracking metabolic pathways or degradation products?

- Methodology :

- Synthesis of ¹⁵N-labeled analog : Replace natural-abundance nitrile with K¹⁵CN in the Knoevenagel step .

- LC-MS/MS analysis : Detect labeled metabolites (e.g., ¹⁵N-amine derivatives) in hepatocyte incubations. Use SRM (selected reaction monitoring) for quantification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.